molecular formula C25H22ClNO4 B8179202 N-Fmoc-2-methyl-4-chloro-L-phenylalanine

N-Fmoc-2-methyl-4-chloro-L-phenylalanine

Cat. No.: B8179202
M. Wt: 435.9 g/mol
InChI Key: VTKCGGUKLSAGCJ-QHCPKHFHSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-2-methylphenyl)propanoic acid , reflecting its chiral center at the α-carbon and the orthogonal substitution pattern on the benzyl ring. The (S)-configuration ensures compatibility with natural L-amino acid-based systems, making it suitable for solid-phase peptide synthesis (SPPS). The SMILES notation CC1=CC(Cl)=CC=C1C[C@H](NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21)C(=O)O explicitly defines the stereochemistry and substituent positions.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
Purity 95%
CAS Number 1431530-72-1
Melting Point Not reported
Solubility DMSO, DMF

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for N-Fmoc-2-methyl-4-chloro-L-phenylalanine remains unreported, insights can be extrapolated from analogous Fmoc-phenylalanine derivatives. Studies on Fmoc-phenyalanine (Fmoc-Phe) reveal that hydrogen bonding at the carbamate group and π-π stacking between Fmoc moieties drive unilateral fibril growth. Introducing chloro and methyl groups at the 4- and 2-positions, respectively, likely alters these interactions:

  • Steric Effects : The 2-methyl group imposes torsional restrictions on the benzyl ring, potentially disrupting parallel π-π interactions observed in unsubstituted Fmoc-Phe.
  • Electronic Effects : The electron-withdrawing chloro substituent reduces electron density in the aromatic ring, weakening benzyl-benzyl interactions but enhancing dipole-dipole forces.

Comparative analysis of fluorinated Fmoc-Phe derivatives demonstrates that halogen position critically influences morphology. For instance, Fmoc-3,4-difluoro-Phe forms crystalline orthorhombic structures with DMSO co-crystallization, while Fmoc-3,5-difluoro-Phe adopts thinner fibrillar networks. By analogy, the 4-chloro-2-methyl substitution in this compound may favor lamellar sheet formation over 1D fibrils, though experimental validation is needed.

Comparative Analysis with Other Fmoc-Protected Phenylalanine Derivatives

Table 2: Substituent Effects on Self-Assembly and Physicochemical Properties

Derivative Substituents Key Properties Source
This compound 4-Cl, 2-CH3 Enhanced steric hindrance; potential for 2D assembly
Fmoc-4-nitro-L-phenylalanine 4-NO2 Electron-withdrawing nitro group; used in VLA-4 integrin antagonists
Fmoc-pentafluoro-L-phenylalanine 2,3,4,5,6-F5 High crystallinity; nanoscale fibrils (30 nm diameter)
Fmoc-Phe peptoid analogue N-benzyl glycine 2D nanosheets due to abolished carbamate hydrogen bonding

Key findings include:

  • Hydrogen Bonding vs. π-π Interactions : The Fmoc carbamate group in this compound enables hydrogen bonding, a feature absent in peptoid analogues, which instead rely solely on π-π interactions for 2D sheet formation.
  • Halogen Impact : Chloro substituents, unlike fluorines, introduce larger atomic radii and polarizability, potentially enhancing van der Waals interactions in hydrophobic domains.
  • Methyl Group Role : The 2-methyl group may restrict rotational freedom, favoring extended β-sheet-like conformations in peptide backbones.

Properties

IUPAC Name

(2S)-3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKCGGUKLSAGCJ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation-Alkylation of L-Phenylalanine Derivatives

The most cited route involves sequential halogenation and alkylation of L-phenylalanine precursors. 4-Chloro-L-phenylalanine is first synthesized via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ in acetic acid at 0–5°C, achieving 85–92% regioselectivity for the para position. Subsequent Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃ introduces the 2-methyl group, though competing meta-alkylation reduces yields to 55–60%. Purification via recrystallization from ethanol/water mixtures yields the 2-methyl-4-chloro-L-phenylalanine intermediate.

Table 1: Comparison of Halogenation-Alkylation Conditions

StepReagentsTemperatureYieldSelectivitySource
ChlorinationCl₂, AcOH0–5°C92%4-Cl: 98%
MethylationCH₃I, AlCl₃25°C58%2-Me: 72%
PurificationEthanol/H₂O (3:1)RT95%

Fmoc Protection Strategies

Fmoc incorporation is typically performed using Fmoc-OSu (N-hydroxysuccinimide ester) or Fmoc-Cl in dichloromethane (DCM) with N-methylmorpholine (NMM) as a base. The reaction proceeds at 0°C to minimize racemization, achieving 89–94% yields. Critical parameters include:

  • Solvent polarity : DCM outperforms THF and DMF in minimizing side reactions.

  • Base selection : NMM yields fewer byproducts compared to DIEA or pyridine.

  • Reaction time : 2–4 hours, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Catalytic Asymmetric Synthesis

To bypass regioselectivity issues, asymmetric hydrogenation of dehydroalanine precursors has been developed. A chiral ruthenium catalyst (Ru-BINAP) reduces Z-α-acetamido-2-methyl-4-chlorocinnamic acid under 50 bar H₂, affording the L-enantiomer with 98% ee and 76% yield. This method eliminates the need for halogenation-alkylation sequences but requires expensive catalysts and high-pressure equipment.

Industrial-Scale Process Optimization

Patented large-scale methods emphasize cost efficiency and reduced purification steps. A one-pot procedure combines halogenation, alkylation, and Fmoc protection using:

  • SO₂Cl₂ (1.2 eq) in AcOH at 5°C for chlorination.

  • Trimethylaluminum (1.5 eq) for methyl group installation.

  • Fmoc-OSu (1.1 eq) with catalytic DMAP in DCM.
    This cascade process achieves 68% overall yield and reduces solvent waste by 40% compared to stepwise approaches.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • HPLC : Retention time 12.3 min (C18 column, 60% acetonitrile/0.1% TFA).

  • MS (ESI+) : m/z 436.8 [M+H]⁺, 458.9 [M+Na]⁺.

  • Optical rotation : [α]D²⁵ = +34.5° (c = 1, DMF).
    Residual solvents (DMF, DCM) are controlled to <10 ppm via GC-MS .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-methyl-4-chloro-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-2-methyl-4-chloro-L-phenylalanine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for efficient incorporation into peptide chains, facilitating the creation of complex sequences necessary for various biological functions. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly advantageous as it can be easily removed under mild conditions, making it ideal for iterative synthesis processes in SPPS .

Case Study: Custom Peptide Development
Research has demonstrated that using this compound in SPPS has led to the successful synthesis of peptides with enhanced biological activity. For instance, peptides synthesized with this amino acid have shown improved binding affinity to specific receptors, indicating its potential in drug design and therapeutic applications .

Drug Development

Enhancing Therapeutic Efficacy
The unique structural properties of this compound make it valuable in medicinal chemistry for developing new pharmaceuticals. Its ability to modify the pharmacokinetic and pharmacodynamic properties of drug candidates allows researchers to design molecules that can effectively target specific biological pathways .

Case Study: Targeting Cancer Pathways
In a study focused on developing inhibitors for cancer-related enzymes, compounds incorporating this compound exhibited significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that the presence of this amino acid was critical for maintaining potency against target cells, highlighting its role in optimizing drug candidates .

Bioconjugation

Facilitating Biomolecule Linkage
this compound is utilized in bioconjugation processes where it aids in linking biomolecules to drugs or imaging agents. This capability enhances drug delivery systems and improves the efficacy of therapeutic agents by ensuring targeted delivery to specific tissues or cells .

Case Study: Development of Targeted Therapies
In recent research, bioconjugates formed using this compound demonstrated improved specificity and reduced off-target effects in vivo. This advancement is particularly promising for developing targeted therapies for diseases such as cancer and autoimmune disorders .

Protein Engineering

Modifying Protein Stability and Activity
This compound plays a significant role in protein engineering, allowing scientists to enhance the stability and activity of proteins used in biopharmaceuticals. By incorporating this compound into protein structures, researchers can achieve desired modifications that improve therapeutic outcomes .

Case Study: Biopharmaceutical Development
In one notable study, proteins engineered with this compound exhibited increased resistance to proteolytic degradation, leading to prolonged circulation times in biological systems. This characteristic is crucial for developing effective biopharmaceuticals that require stable formulations for therapeutic use .

Fluorescent Labeling

Visualization Techniques in Biological Studies
this compound can also be employed in fluorescent labeling techniques, which are essential for visualizing proteins and peptides during various biological experiments. This application aids researchers in tracking peptide interactions and dynamics within cellular environments .

Mechanism of Action

The mechanism of action of N-Fmoc-2-methyl-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares N-Fmoc-2-methyl-4-chloro-L-phenylalanine with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound 1431530-72-1 C₂₅H₂₂ClNO₄ ~435.45 α-methyl, 4-Cl on phenyl ring Peptide synthesis, drug research
N-Fmoc-4-chloro-L-phenylalanine 175453-08-4 C₂₄H₂₀ClNO₄ 421.87 4-Cl on phenyl ring Antibacterial agent research
Fmoc-α-Me-L-Phe-OH (no halogen) 135944-05-7 C₂₅H₂₃NO₄ 401.44 α-methyl, no halogen Sterically hindered peptide design
2-Chloro-N-Fmoc-L-phenylalanine 198560-41-7 C₂₄H₂₀ClNO₄ 421.87 2-Cl on phenyl ring Peptide backbone modification
Fmoc-4-chloro-2-fluoro-L-phenylalanine 1217811-90-9 C₂₄H₁₉ClFNO₄ 439.87 4-Cl, 2-F on phenyl ring Dual-halogenated peptide studies
N-Fmoc-4-methoxy-L-phenylalanine 77128-72-4 C₂₅H₂₃NO₅ 417.46 4-methoxy on phenyl ring Electron-rich peptide systems
Fmoc-Phe(4-NHBoc)-OH 174132-31-1 C₂₉H₃₀N₂O₆ 502.56 4-Boc-protected amino group on phenyl ring Targeted drug delivery systems

Key Research Findings

Steric and Electronic Effects
  • The α-methyl group in this compound introduces steric hindrance, which can restrict peptide backbone flexibility. This property is advantageous in designing conformationally constrained peptides for receptor binding studies .
  • The 4-chloro substituent enhances hydrophobicity and stabilizes aromatic interactions, similar to N-Fmoc-4-chloro-L-phenylalanine.
Comparison with Halogenated Analogs
  • 2-Chloro-N-Fmoc-L-phenylalanine (ortho-substituted chlorine) exhibits reduced steric bulk compared to the para-substituted 4-chloro derivative, making it suitable for peptides requiring closer packing .
  • Fmoc-4-chloro-2-fluoro-L-phenylalanine demonstrates dual halogen effects, where fluorine’s electronegativity fine-tunes electronic properties while chlorine maintains hydrophobicity. This combination is explored in antimicrobial peptides .
Functional Group Variations
  • N-Fmoc-4-methoxy-L-phenylalanine replaces chlorine with a methoxy group, increasing electron density on the aromatic ring. This modification is useful in peptides targeting electron-deficient binding pockets .
  • Fmoc-Phe(4-NHBoc)-OH incorporates a Boc-protected amino group, enabling post-synthetic deprotection for site-specific conjugation (e.g., PEGylation or fluorophore attachment) .

Biological Activity

N-Fmoc-2-methyl-4-chloro-L-phenylalanine is a derivative of phenylalanine that has gained attention in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanism of action, applications in drug development, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the 2-position, and a chlorine substituent at the 4-position of the phenylalanine side chain. The molecular formula is C24H20ClNO4C_{24}H_{20}ClNO_4 with a molecular weight of approximately 427.5 g/mol. This structure provides distinct steric and electronic properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to act as an inhibitor of tryptophan hydroxylase, an enzyme crucial for serotonin synthesis. By inhibiting this enzyme, the compound can modulate serotonin levels in the brain, which may have implications for treating neurological disorders such as depression and anxiety .

Biological Activity Overview

Activity Description
Enzyme Inhibition Inhibits tryptophan hydroxylase, affecting serotonin levels.
Protein Interaction Modifies binding affinity to various receptors due to structural changes induced by chlorine and methyl groups.
Therapeutic Potential Investigated for use in peptide therapeutics targeting neuropsychiatric conditions.

Applications in Drug Development

This compound is utilized in several key areas:

  • Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the efficient creation of complex peptide sequences.
  • Drug Development : The compound's unique structure aids in developing new drugs that target specific receptors or enzymes, enhancing therapeutic efficacy .
  • Bioconjugation : It is used in bioconjugation processes to link biomolecules to drugs or imaging agents, improving drug delivery systems .
  • Protein Engineering : The compound enables modifications to proteins for improved stability or activity, crucial for biotechnological applications.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound:

Compound Key Differences Biological Activity
N-Fmoc-4-chloro-L-phenylalanineLacks the methyl group at the 2-positionSimilar enzyme inhibition but different binding dynamics
N-Fmoc-DL-phenylalanineRacemic mixture; lacks specific stereochemistryBroader range of activity but less targeted effects
N-Fmoc-TryptophanContains an indole ring instead of phenyl groupDifferent mechanism of action related to serotonin synthesis

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Neuropharmacology : Research indicates that this compound can effectively modulate neurotransmitter systems, suggesting potential applications in treating mood disorders .
  • Peptide Therapeutics : Investigations into its use as a component in peptide-based drugs have demonstrated enhanced binding affinities due to its unique structural features .
  • In Vitro Studies : Laboratory studies have shown that modifications at the phenylalanine side chain can significantly influence interactions with various biological targets, leading to improved therapeutic profiles .

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